molecular formula C14H10F2N2O4 B2881964 2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 325977-18-2

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2881964
CAS No.: 325977-18-2
M. Wt: 308.241
InChI Key: AIVLFKSCMJTUNI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 4 position, and a nitro group at the 2 position of the phenyl ring attached to the amide nitrogen

Scientific Research Applications

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:

Safety and Hazards

While specific safety and hazard data for “2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide” is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 2,6-Difluoro-4-methoxybenzoic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the potential biological applications of similar compounds , future research could focus on exploring the biological activity of “2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide”. This could include testing its potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-methoxy-2-nitroaniline as the primary starting materials.

    Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain targets, while the nitro and methoxy groups can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide
  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
  • 2,6-difluoro-N-(4-nitrophenyl)benzamide

Uniqueness

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluorine atoms, a methoxy group, and a nitro group on the benzamide scaffold can result in unique reactivity patterns and interactions with biological targets .

Properties

IUPAC Name

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c1-22-8-5-6-11(12(7-8)18(20)21)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVLFKSCMJTUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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